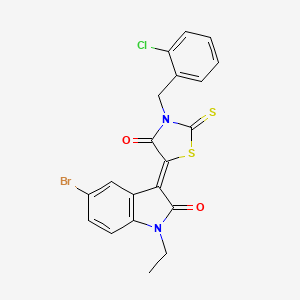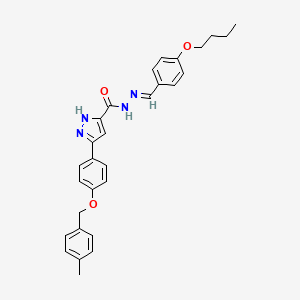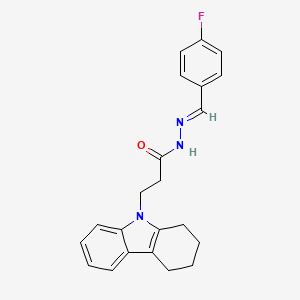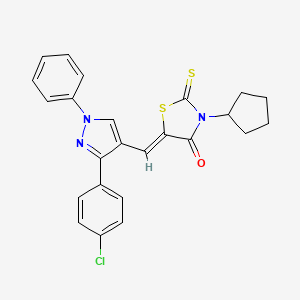![molecular formula C28H45BrN2O2 B12023514 N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12023514.png)
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide typically involves a multi-step process. The starting materials include 5-bromo-2-prop-2-enoxybenzaldehyde and octadecanamide. The key steps in the synthesis are:
Formation of the Schiff base: The aldehyde group of 5-bromo-2-prop-2-enoxybenzaldehyde reacts with the amine group of octadecanamide under acidic or basic conditions to form the Schiff base.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide
- N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide
Uniqueness
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature may influence its solubility, reactivity, and biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C28H45BrN2O2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C28H45BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)31-30-24-25-23-26(29)20-21-27(25)33-22-4-2/h4,20-21,23-24H,2-3,5-19,22H2,1H3,(H,31,32)/b30-24+ |
InChI Key |
VYJVYJWJMSDTRE-BGABXYSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OCC=C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12023468.png)

![(3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12023488.png)


![Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023515.png)
![(5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12023518.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12023519.png)

